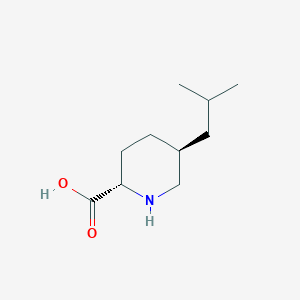

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is a chiral piperidine derivative. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Another approach involves the cyclization of 1,5-diaminopentane derived from the dinitrile of adipic acid, which is an environmentally friendly method as it reduces waste products .

Industrial Production Methods

Industrial production often employs catalytic hydrogenation of pyridine or its derivatives. This process is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and amines, depending on the specific reaction conditions .

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural properties allow it to interact with various biological targets .

Medicine

Medically, piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mécanisme D'action

The mechanism of action of (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simpler structure with similar basic properties.

Pyrrolidine: Another nitrogen-containing heterocycle with different reactivity.

Piperazine: Contains two nitrogen atoms in the ring, offering different chemical properties.

Uniqueness

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and biological activity compared to other piperidine derivatives .

Activité Biologique

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C9H15NO2

- Molecular Weight : 171.23 g/mol

This piperidine derivative contains a carboxylic acid group and a branched alkyl substituent, which may influence its pharmacological properties.

Research indicates that this compound interacts with specific molecular targets, including neurotransmitter receptors. Its structural similarity to known NMDA receptor antagonists suggests it may modulate excitatory neurotransmission, potentially offering neuroprotective effects in conditions such as neurodegenerative diseases and ischemic events .

Antagonistic Effects on NMDA Receptors

Studies have demonstrated that piperidine derivatives exhibit varying degrees of antagonistic activity at NMDA receptors. For instance, compounds structurally related to this compound have shown significant potency in displacing [3H]CPP binding at these receptors, indicating their potential as therapeutic agents in managing conditions like Alzheimer's disease and epilepsy .

Neuroprotective Properties

The compound's ability to protect neuronal cells from excitotoxicity has been assessed in various experimental models. In vivo studies have shown that related piperidine derivatives can prevent NMDA-induced lethality in murine models, suggesting a protective role against neurodegeneration .

Study 1: NMDA-Induced Lethality

In a study evaluating the protective effects of piperidine derivatives against NMDA-induced lethality in mice, two compounds demonstrated significant survival rates at doses of 10 mg/kg and 40 mg/kg. This suggests that this compound may possess similar protective qualities due to its structural characteristics .

| Compound | IC50 (nM) | MED (mg/kg) | Effectiveness |

|---|---|---|---|

| Compound A | 95 | 10 | High |

| Compound B | 120 | 40 | Moderate |

Study 2: Neuroprotection in Ischemic Models

Another investigation focused on the neuroprotective effects of piperidine derivatives during cerebral ischemia. The findings indicated that these compounds could significantly reduce neuronal damage when administered prior to ischemic events, highlighting their therapeutic potential for stroke patients .

Propriétés

IUPAC Name |

(2S,5S)-5-(2-methylpropyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWVUFCOSRXNLO-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(NC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CC[C@H](NC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.